molecular formula C9H7F2NO3 B11778856 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole

2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole

Cat. No.: B11778856
M. Wt: 215.15 g/mol
InChI Key: ZKMYIIIXZQVMRM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole is a heterocyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of difluoromethoxy and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole typically involves the use of difluorocarbene chemistry. One common method includes the reaction of 2-aminophenol with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction is often catalyzed by transition metals such as copper or iron .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption through cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole is unique due to its specific combination of difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO3/c1-13-5-2-3-6-7(4-5)14-9(12-6)15-8(10)11/h2-4,8H,1H3

InChI Key

ZKMYIIIXZQVMRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)OC(F)F

Origin of Product

United States

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